13,21-Dihydroeurycomanone is a quassinoid compound derived from the roots of Eurycoma longifolia, a medicinal plant commonly known as Tongkat Ali. This compound is part of a larger family of quassinoids, which are known for their diverse biological activities, including anti-cancer, anti-malarial, and aphrodisiac effects. The structural complexity and bioactivity of 13,21-dihydroeurycomanone make it a significant subject of study in pharmacology and natural product chemistry.
Eurycoma longifolia is native to Southeast Asia and has been traditionally used for its health benefits. The compound 13,21-dihydroeurycomanone is classified as a quassinoid, which is characterized by its bitter taste and potent biological effects. Quassinoids are known to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .
The synthesis of 13,21-dihydroeurycomanone typically involves extraction from Eurycoma longifolia roots using polar organic solvents such as methanol or ethanol. The extraction process can include the following steps:
The isolation process may involve multiple chromatographic steps to separate various quassinoids based on their polarity and molecular weight. The purity of the final product can be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) .
The molecular formula of 13,21-dihydroeurycomanone is . Its structure features a complex arrangement of rings typical of quassinoids, contributing to its biological activity.
13,21-Dihydroeurycomanone may undergo various chemical reactions typical for ketones and alcohols:
The reactivity of 13,21-dihydroeurycomanone can be influenced by its functional groups and the presence of other reactive species in solution .
The mechanism by which 13,21-dihydroeurycomanone exerts its biological effects involves several pathways:
Studies have demonstrated that 13,21-dihydroeurycomanone exhibits significant bioactivity against cancer cell lines and enhances spermatogenesis by inhibiting phosphodiesterase activity .
Relevant analyses include melting point determination and solubility tests in various solvents to ascertain purity and stability .
13,21-Dihydroeurycomanone has several scientific applications:
13,21-Dihydroeurycomanone is a bioactive quassinoid exclusively identified in Eurycoma longifolia Jack (Simaroubaceae family), a slender tree indigenous to the lowland tropical forests of Southeast Asia. This species exhibits a distinct biogeographical distribution across Malaysia, Indonesia (Sumatra and Borneo), Thailand, Vietnam, Cambodia, and Laos, typically thriving in well-drained, acidic sandy soils below 500 meters elevation [1] [5]. The compound accumulates primarily in the root system, which may constitute up to 50% of the plant’s dry mass in mature specimens. Ecological studies indicate that genetic diversity and phytochemical yield—including 13,21-dihydroeurycomanone content—vary significantly across geographical regions due to soil composition, microclimate, and harvesting pressures. For instance, Malaysian populations (Penang and Pahang regions) demonstrate higher quassinoid concentrations than Thai or Indonesian variants, correlating with more intensive solar exposure and specific nutrient profiles [3] [10].
Table 1: Biogeographical Distribution of E. longifolia and Associated Quassinoid Yield
Region/Country | Soil Preference | Elevation Range | Relative 13,21-Dihydroeurycomanone Yield |
---|---|---|---|
Peninsular Malaysia | Acidic, sandy loam | 0–300 m | High (0.8–1.2% dry root weight) |
Sumatra (Indonesia) | Volcanic, high organic | 100–500 m | Moderate (0.4–0.7%) |
Central Thailand | Lateritic, well-drained | 50–400 m | Low-Moderate (0.3–0.6%) |
Southern Vietnam | Alluvial, acidic | 0–200 m | Moderate (0.5–0.9%) |
Within Southeast Asian ethnomedicine, Eurycoma longifolia roots—termed "Tongkat Ali" or "Pasak Bumi"—have been utilized for centuries by healers in Malaysia, Indonesia, and Thailand. Decoctions and tonics derived from the roots were historically prescribed for malaria ("intermittent fever"), sexual dysfunction, fatigue, dysentery, and glandular swellings [1] [6]. While traditional preparations employed crude root extracts, modern phytochemical analyses confirm that 13,21-dihydroeurycomanone contributes critically to these bioactivities. Ethnopharmacological records from the Malay Peninsula (documented since the 19th century) describe root harvesting techniques optimized to maximize bitterness—a sensory indicator of quassinoid concentration—aligning with regions now known to produce high 13,21-dihydroeurycomanone yields [3] [10]. The compound’s isolation in the late 20th century marked a transition from whole-plant therapeutics to targeted molecular investigations, validating its role in the plant’s antipyretic and anti-infective properties [6].
Table 2: Traditional Applications vs. Contemporary Validation of 13,21-Dihydroeurycomanone-Containing Preparations
Traditional Use | Ethnomedical Region | Modern Pharmacological Correlation |
---|---|---|
Malaria ("intermittent fever") | Peninsular Malaysia | IC50 0.15 μg/mL vs. Plasmodium falciparum [6] |
Sexual tonic | Sumatra, Indonesia | Androgen receptor modulation in vitro [3] |
Anti-fatigue agent | Central Thailand | AMPK activation in muscle cells [8] |
Dysentery treatment | Southern Vietnam | Inhibition of enteric protozoa (e.g., Blastocystis sp.) [7] |
13,21-Dihydroeurycomanone is a C20 quassinoid derived from the tetracyclic triterpenoid scaffold (prototype: tirucallol) through oxidative degradation and ring rearrangements. It occupies a terminal position in the E. longifolia quassinoid pathway, originating from eurycomanone (the most abundant quassinoid) via NADPH-dependent enzymatic reduction of the C13-C21 α,β-unsaturated ketone system [4] [9]. Key biosynthetic modifications include:
Table 3: Structural and Functional Differentiation from Biosynthetic Precursors
Quassinoid | Core Structure | Bioactivity (IC50) | Role in Pathway |
---|---|---|---|
Eurycomanone | C13-C21 unsaturated ketone | Antimalarial: 0.008 μg/mL [6] | Direct precursor |
13,21-Dihydroeurycomanone | C13-C21 saturated lactone | Osteogenic: 10 μM (ALP↑ 3.2-fold) [8] | Terminal metabolite |
14,15β-Dihydroxyklaineanone | C14-C15 dihydroxylation | Cytotoxic (HL-60): 2.90 μM [4] | Parallel branch product |
Longilactone | C8-C30 δ-lactone | Antiproliferative (MCF-7): 8.20 μM [4] | Competitive pathway metabolite |
Molecular analyses confirm that cytochrome P450 monooxygenases (CYP71) and short-chain dehydrogenases (SDR) catalyze the late-stage modifications producing 13,21-dihydroeurycomanone. Its accumulation in root tissues suggests a defensive role against phytopathogens, consistent with the ecological function of quassinoids as allelochemicals [4] [9].
Compound Names Cited in Article:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8